Cas no 78055-64-8 (Diethyl (3-Chlorobenzyl)phosphonate)

Diethyl (3-Chlorobenzyl)phosphonate is an organophosphorus compound characterized by its phosphonate ester functional group and a 3-chlorobenzyl substituent. This reagent is primarily utilized in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions, where it serves as a key intermediate for the preparation of α,β-unsaturated esters and other functionalized olefins. Its stability and reactivity make it suitable for controlled C=C bond formation under mild conditions. The presence of the chloro substituent enhances its utility in further derivatization, enabling selective modifications in pharmaceutical and agrochemical applications. The compound is typically handled under inert conditions to preserve its integrity.
Diethyl (3-Chlorobenzyl)phosphonate structure
78055-64-8 structure
Product Name:Diethyl (3-Chlorobenzyl)phosphonate
CAS No:78055-64-8
MF:C11H16ClO3P
MW:262.669703483582
MDL:MFCD01861282
CID:551417
PubChem ID:87566590
Update Time:2025-05-23

Diethyl (3-Chlorobenzyl)phosphonate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 3-chlorobenzylphosphonate
    • 1-chloro-3-(diethoxyphosphorylmethyl)benzene
    • Diethyl (3-Chlorobenzyl)phosphonate
    • Phosphonic acid,[(3-chlorophenyl)methyl]-, diethyl ester
    • (3-Chlorobenzyl)phosphonic Acid Diethyl Ester
    • 3-Chlorobenzylphosphonic acid diethyl ester
    • diethyl [(3-chlorophenyl)methyl]phosphonate
    • Phosphonic acid, [(3-chlorophenyl)methyl]-, diethyl ester
    • diethyl(3-chlorobenzyl)phosphonate
    • XJVQZLBCYMWOSM-UHFFFAOYSA-N
    • AK1090
    • MDL: MFCD01861282
    • Inchi: 1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3
    • InChI Key: XJVQZLBCYMWOSM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CP(=O)(OCC)OCC

Computed Properties

  • Exact Mass: 262.05300
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Color/Form:
  • Density: 1.190±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 163°C/2mmHg(lit.)
  • Refractive Index: 1.5067 (20 ºC)
  • Solubility: Very slightly soluble (0.76 g/l) (25 º C),
  • PSA: 45.34000
  • LogP: 4.10610
  • Solubility:

Diethyl (3-Chlorobenzyl)phosphonate Security Information

  • Hazard Category Code: 36/37/38-22
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xn
  • Safety Term:26-36
  • Risk Phrases:R36/37/38

Diethyl (3-Chlorobenzyl)phosphonate Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Diethyl (3-Chlorobenzyl)phosphonate Pricemore >>

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Diethyl (3-Chlorobenzyl)phosphonate Production Method

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